methyl 3-cyano-1H-indole-6-carboxylate
Overview
Description
“Methyl 3-cyano-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C11H8N2O2 . It is also known as "3-Cyano-1H-indole-4-carboxylic acid methyl ester" .
Molecular Structure Analysis
The molecular weight of “methyl 3-cyano-1H-indole-6-carboxylate” is 200.19 g/mol. The canonical SMILES representation is COC(=O)C1=C2C(=CC=C1)NC=C2C#N
.
Chemical Reactions Analysis
While specific chemical reactions involving “methyl 3-cyano-1H-indole-6-carboxylate” are not available, indole derivatives are known to undergo a variety of reactions. For instance, they can be used as reactants in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors .
Physical And Chemical Properties Analysis
The physical and chemical properties of “methyl 3-cyano-1H-indole-6-carboxylate” include a molecular weight of 200.19 g/mol and a molecular formula of C11H8N2O2 . Unfortunately, specific details such as boiling point, density, and storage temperature were not found.
Scientific Research Applications
Potential Anticancer Immunomodulators
Methyl 3-cyanoindole-6-carboxylate can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators, which means they could potentially be used to modulate the immune response in cancer treatment .
Inhibitor of Botulinum Neurotoxin
This compound can also be used in the synthesis of inhibitors for botulinum neurotoxin . Botulinum neurotoxin is a potent neurotoxin produced by the bacterium Clostridium botulinum, and inhibitors can potentially be used to treat botulism .
ITK Inhibitors
Methyl 3-cyanoindole-6-carboxylate can be used to prepare ITK inhibitors . ITK, or interleukin-2-inducible T-cell kinase, plays a key role in T-cell receptor signaling, and inhibitors can potentially be used in the treatment of autoimmune diseases and certain types of cancer .
Antibacterial Agents
This compound can be used in the synthesis of antibacterial agents . These agents can potentially be used to treat bacterial infections .
CB2 Cannabinoid Receptor Ligands
Methyl 3-cyanoindole-6-carboxylate can be used to prepare CB2 cannabinoid receptor ligands . These ligands can potentially be used in the treatment of pain and inflammation, as well as certain neurological disorders .
Mechanism of Action
Target of Action
Methyl 3-cyanoindole-6-carboxylate, also known as methyl 3-cyano-1H-indole-6-carboxylate or C11H8N2O2, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic agents . .
Mode of Action
Indole compounds are known to interact with their targets and induce changes such as apoptosis through the inhibition of several pro-survival pathways .
Biochemical Pathways
Indole compounds are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole compounds are known to have various biological activities, which suggests that they may have diverse molecular and cellular effects .
Safety and Hazards
The safety data sheet for a similar compound, “Methyl indole-6-carboxylate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or clothing .
Future Directions
Indole derivatives, including “methyl 3-cyano-1H-indole-6-carboxylate”, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders has attracted increasing attention in recent years .
properties
IUPAC Name |
methyl 3-cyano-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c1-15-11(14)7-2-3-9-8(5-12)6-13-10(9)4-7/h2-4,6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZVEPCMUWGFNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653349 | |
Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000576-51-1 | |
Record name | Methyl 3-cyano-1H-indole-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile (C11H8N2O2)?
A1: The crystal structure of 3-methoxy-4-hydroxybenzylidene-malononitrile is monoclinic, belonging to the space group P12|/«l (No. 14). Its unit cell dimensions are: a = 4.836(1) Å, b = 13.031(1) Å, c = 32.408(6) Å, and β = 92.82(2)°. [] The asymmetric unit comprises two formula units (C11H8N2O2) and the molecules are nearly planar and coplanar. They are linked by O—H···N hydrogen bonds. []
Q2: How does the structure of 3-(2,3-Dioxoindolin-1-yl)propanenitrile (C11H8N2O2) influence its packing in the crystal form?
A2: The asymmetric unit of 3-(2,3-Dioxoindolin-1-yl)propanenitrile contains two independent molecules (A and B), each exhibiting a nearly coplanar arrangement of the indoline ring and two carbonyl oxygen atoms. [] The fused ring system is almost perpendicular to the cyanoethyl chains. [] The crystal packing is stabilized by C—H⋯O and π–π interactions, forming a double layer structure along the a-axis. []
Q3: What are the key spectroscopic characteristics of 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine (C11H8N2O2) as determined from its isolation?
A3: 8,9-dihydroxy-1H-benzo[d,e][1,6]naphtyridine, isolated from the Bunaken Marine Park sponge Aaptos sp., has a molecular weight of 200. [] Its structure was confirmed using Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. [] Additionally, Proton and Carbon Nuclear Magnetic Resonance (1H and 13C-NMR) spectroscopy provided detailed structural insights. []
Q4: What is the significance of studying different isomers and structural analogs of C11H8N2O2?
A5: Examining different isomers and analogs of C11H8N2O2, like those discussed in the research papers, helps scientists understand the structure-activity relationship. [, , , ] This knowledge is crucial in drug discovery and material science to tailor compounds with specific properties, such as improved binding affinity, solubility, or stability. Further research might explore potential applications in areas like pharmaceuticals or organic electronics.
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